molecular formula C20H32N2O3S2 B14983654 N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14983654
M. Wt: 412.6 g/mol
InChI Key: BEAALZAYZQKGFC-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structural features It contains a piperidine ring, a tert-butylsulfanyl group, and a methanesulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the tert-butylsulfanyl group and the methanesulfonyl group. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the methanesulfonyl group can produce a methyl group.

Scientific Research Applications

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide: This compound shares the tert-butylsulfanyl and sulfonamide groups but differs in the aromatic moiety.

    N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H32N2O3S2

Molecular Weight

412.6 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H32N2O3S2/c1-16-7-5-6-8-18(16)15-27(24,25)22-12-9-17(10-13-22)19(23)21-11-14-26-20(2,3)4/h5-8,17H,9-15H2,1-4H3,(H,21,23)

InChI Key

BEAALZAYZQKGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC(C)(C)C

Origin of Product

United States

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